molecular formula C10H16N2O3 B2373683 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione CAS No. 2097948-15-5

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione

Cat. No.: B2373683
CAS No.: 2097948-15-5
M. Wt: 212.249
InChI Key: LJNADDZSBLZTEW-UHFFFAOYSA-N
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Description

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is a chemical compound with a unique structure that includes a piperazine ring substituted with a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione typically involves the reaction of piperazine derivatives with tetrahydropyran intermediates. One common method includes the use of cerium ammonium nitrate as a catalyst for the reaction of tertiary 1,4- and 1,5-diols to form tetrahydropyran derivatives . Another method involves the use of lanthanide triflates as efficient catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit phosphodiesterases, leading to increased levels of cyclic nucleotides and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings, such as tetrahydropyranyl ethers.

    Piperazine derivatives: Compounds with similar piperazine rings, such as 1-methylpiperazine.

Uniqueness

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a tetrahydropyran group makes it a versatile compound for various applications.

Properties

IUPAC Name

1-methyl-3-(oxan-4-yl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-12-6-8(13)11-9(10(12)14)7-2-4-15-5-3-7/h7,9H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNADDZSBLZTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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